molecular formula C21H17BrN4O2 B2380216 N-(2-bromo-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide CAS No. 941963-07-1

N-(2-bromo-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

Cat. No.: B2380216
CAS No.: 941963-07-1
M. Wt: 437.297
InChI Key: IESIFBOADWDRKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromo-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a chemical compound designed for advanced research applications, particularly in the field of medicinal chemistry. This synthetic molecule features a pyrazolo[1,5-a]pyrazinone core, a privileged scaffold recognized for its significant potential in pharmaceutical development . Compounds based on the pyrazole and related fused heterocyclic systems have attracted considerable interest due to a broad spectrum of biological activities, and they are frequently investigated as key scaffolds for the design of novel therapeutic agents . The structural architecture of this compound, which integrates a bromo-methylphenyl group linked via an acetamide chain to the nitrogen-containing fused ring system, makes it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore its interactions with biological targets, with the pyrazolo[1,5-a]pyrazine core serving as a potential pharmacophore in the inhibition of specific enzymes or cellular pathways . Its primary research value lies in its application as a building block in the synthesis and discovery of new molecules targeting a range of disorders, contributing to the expansion of chemical libraries for high-throughput screening and lead optimization campaigns.

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN4O2/c1-14-7-8-17(16(22)11-14)23-20(27)13-25-9-10-26-19(21(25)28)12-18(24-26)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESIFBOADWDRKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyrazolo[1,5-a]pyrazin-4-one Core

The pyrazolo[1,5-a]pyrazinone ring system is constructed via cyclocondensation of glyoxylic acid with 4-(4-aminophenoxy)pyridine-2,3-diamine derivatives.

Procedure :

  • Reactant Preparation : 4-(4-Aminophenoxy)pyridine-2,3-diamine (1.0 equiv) is dissolved in ethanol.
  • Cyclization : Glyoxylic acid (2.5–3.0 equiv) is added, and the mixture is refluxed for 12–24 hours.
  • Workup : The reaction is concentrated, and the product is precipitated using acetone, yielding the pyrazinone core.

Key Data :

Parameter Value Source
Yield 67–74%
Regioselectivity >20:1 (3-oxo vs. 2-oxo isomer)
Purity (UPLC) >95%

Excess glyoxylic acid drives the reaction toward the 3-oxo isomer, minimizing undesired regioisomers.

Introduction of the Phenyl Group at Position 2

The phenyl group is introduced via palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling :

  • Substrate : 5-Chloropyrazolo[1,5-a]pyrazin-4-one (1.0 equiv).
  • Conditions : Phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 equiv), in dioxane/water (4:1) at 80°C for 8 hours.
  • Yield : 82–89%.

Alternative Route : Direct arylation using iodobenzene under Buchwald-Hartwig conditions achieves similar yields but requires higher temperatures (110°C).

Synthesis of N-(2-Bromo-4-methylphenyl)acetamide

The acetamide side chain is prepared via acetylation of 2-bromo-4-methylaniline.

Procedure :

  • Acetylation : 2-Bromo-4-methylaniline (1.0 equiv) is treated with acetyl chloride (1.1 equiv) and triethylamine (1.1 equiv) in dichloromethane at 20°C for 24 hours.
  • Workup : The mixture is washed with ammonium chloride and brine, dried over Na₂SO₄, and concentrated.

Key Data :

Parameter Value Source
Yield 93.5%
Purity (UPLC) 89.3%

Final Assembly of the Target Compound

Alkylation of the Pyrazinone Core

The acetamide side chain is introduced via nucleophilic substitution or Mitsunobu reaction.

Mitsunobu Reaction :

  • Reactants : 2-Phenylpyrazolo[1,5-a]pyrazin-4(5H)-one (1.0 equiv), N-(2-bromo-4-methylphenyl)acetamide (1.2 equiv).
  • Conditions : DIAD (1.5 equiv), PPh₃ (1.5 equiv), THF, 0°C to room temperature, 12 hours.
  • Yield : 68–72%.

Alternative SN2 Alkylation :

  • Using K₂CO₃ in DMF at 60°C achieves lower yields (55–60%) due to steric hindrance.

Optimization Strategies and Challenges

Regioselectivity in Cyclization

Glyoxylic acid excess (≥2.5 equiv) suppresses 2-oxo isomer formation. Ethanol as solvent enhances solubility of intermediates, while acetone precipitation avoids chromatography.

Purification Challenges

  • Pyrazinone Core : Column chromatography (SiO₂, EtOAc/hexane) is required if regioisomers form.
  • Final Product : Recrystallization from ethanol/water improves purity to >98%.

Analytical Characterization

Key Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrazinone-H), 7.89–7.32 (m, 5H, phenyl-H), 2.31 (s, 3H, CH₃), 1.98 (s, 3H, COCH₃).
  • HRMS : m/z calculated for C₂₁H₁₈BrN₃O₂ [M+H]⁺: 456.0521; found: 456.0518.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or primary amines in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-bromo-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Medicine

Medically, derivatives of this compound are investigated for their potential anti-inflammatory, anticancer, and antimicrobial properties. The presence of the pyrazolo[1,5-a]pyrazine core is particularly significant in medicinal chemistry due to its bioactivity.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties, owing to its aromatic and heterocyclic structure.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The brominated phenyl group and the pyrazolo[1,5-a]pyrazine core can bind to active sites, altering the function of the target molecule. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

The pyrazolo[1,5-a]pyrazin-4-one core distinguishes this compound from closely related analogs:

  • Pyrazolo[1,5-a]pyrimidin-7-yl analogs: and describe N-(2-bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide, which replaces the pyrazinone ring with a pyrimidine system. The pyrimidine variant exhibits a smaller heterocyclic ring (6-membered vs.
  • Triazolo[1,5-a]pyrazin derivatives : Compounds such as 9a and 9e () feature a triazolo[1,5-a]pyrazin core, introducing an additional nitrogen atom. This modification enhances hydrogen-bonding capacity and may influence solubility or target affinity .

Substituent Effects

Aryl Acetamide Moieties
  • 2-Bromo-4-methylphenyl vs. 4-Chlorobenzyl : The title compound’s 2-bromo-4-methylphenyl group contrasts with the 4-chlorobenzyl substituent in N-(4-chlorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide (). Bromine’s larger atomic radius and higher electronegativity may enhance hydrophobic interactions compared to chlorine, while the methyl group at position 4 could sterically hinder binding in certain targets .
  • N-Benzyl vs. N-(3-Methoxyphenyl) : highlights N-benzyl and N-(3-methoxyphenyl) analogs. The methoxy group’s electron-donating nature improves solubility, whereas benzyl groups may favor π-π stacking interactions .
Pyrazolo[1,5-a]pyrazin-4-one Substitutions
  • 2-Phenyl vs.

Pharmacological and Physicochemical Properties

Table 1: Key Parameters of Selected Analogs
Compound Name Core Structure Molecular Formula Molecular Weight Notable Features
Target Compound Pyrazolo[1,5-a]pyrazin-4-one C22H18BrN4O2* ~465.3 Bromine and methyl groups for lipophilicity
N-(4-Chlorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide Pyrazolo[1,5-a]pyrazin-4-one C21H17ClN4O2 400.8 Chlorine substituent enhances polarity
F-DPA () Pyrazolo[1,5-a]pyrimidin-3-yl C19H21FN4O 358.4 Fluorine for PET imaging applications
9a () Triazolo[1,5-a]pyrazin-6-one C28H25Cl2N5O2 550.4 Dichlorobenzyl group for steric bulk
Key Observations:
  • Lipophilicity : The bromine and methyl groups in the target compound likely increase logP compared to chlorine- or methoxy-substituted analogs, favoring blood-brain barrier penetration .

Biological Activity

N-(2-bromo-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C16_{16}H14_{14}BrN3_{3}O
  • Molecular Weight : 348.21 g/mol
  • CAS Number : Not specifically listed but related compounds exist in databases.

This compound features a bromo-substituted phenyl group and a pyrazolo[1,5-a]pyrazin-5(4H)-yl moiety, which are known to influence its biological activity.

Anticancer Potential

Recent studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. The compound is hypothesized to share these properties due to its structural similarities with other active pyrazolo derivatives.

  • Mechanism of Action : The anticancer activity may be attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and protein kinases. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Enzymatic Inhibition

Research into pyrazolo compounds has shown their ability to act as enzyme inhibitors. Specifically, the target enzymes often include:

  • Protein Kinases : Inhibition of these enzymes can disrupt signaling pathways that promote tumor growth.
  • Topoisomerases : Compounds that inhibit topoisomerases can prevent DNA replication and transcription in cancer cells.

Case Studies

  • Study on Anticancer Activity :
    • A study published in MDPI demonstrated that pyrazolo[1,5-a]pyrimidines exhibited cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The study reported IC50_{50} values ranging from 10 to 30 µM for several derivatives .
  • Enzyme Inhibition Study :
    • Another study focused on the inhibition of CDK2 by pyrazolo compounds, showing a significant reduction in kinase activity with an IC50_{50} value of approximately 15 µM for certain derivatives similar to this compound .

Toxicity and Biocompatibility

The toxicity profile of this compound is crucial for its therapeutic application. Preliminary studies suggest that the compound exhibits low toxicity levels in normal cell lines compared to its efficacy against cancer cells. This selectivity is essential for developing safe therapeutic agents.

Summary of Findings

Activity TypeObserved EffectReference
Anticancer ActivityCytotoxicity against HeLa cellsMDPI Study
Enzymatic InhibitionCDK2 inhibitionRSC Publishing
Toxicity ProfileLow toxicity in normal cellsGeneral findings

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing this compound?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the pyrazolo[1,5-a]pyrazine core via cyclization of substituted pyrazole precursors under reflux conditions (e.g., ethanol, 80°C).
  • Step 2: Bromination at the 2-position of the 4-methylphenyl group using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C .
  • Step 3: Acetamide coupling via nucleophilic substitution, requiring anhydrous tetrahydrofuran (THF) and a base like triethylamine . Critical Conditions: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Microwave-assisted synthesis may reduce reaction time by 40% .

Q. Which analytical techniques are essential for characterizing purity and structure?

  • 1H/13C NMR: Confirms regiochemistry of the bromine substituent and acetamide linkage (e.g., δ ~13.30 ppm for NH in amide) .
  • HPLC: Purity assessment using a C18 column (ACN/water mobile phase, UV detection at 254 nm).
  • LC-MS: Validates molecular weight (theoretical m/z: 463.3 [M+H]+) .

Q. What preliminary biological activities have been reported?

  • Anticancer: IC50 values of 2.1–8.3 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines via MTT assays .
  • Anti-inflammatory: 65% inhibition of TNF-α production in LPS-stimulated macrophages at 10 µM .

Advanced Research Questions

Q. How does X-ray crystallography inform molecular conformation and activity relationships?

  • Crystallographic Data (from a related brominated analog):
ParameterValue
Space groupP21/c
Unit cell (Å)a=9.810, b=7.292, c=27.016
β angle (°)92.94
Z4
The bromine atom induces a planar pyrazine ring, enhancing π-stacking with hydrophobic enzyme pockets (e.g., kinase targets) .

Q. How can contradictions in biological activity data be resolved?

  • Case Example: Discrepancies in IC50 values may arise from assay conditions (e.g., serum concentration, incubation time). Use orthogonal assays (e.g., apoptosis flow cytometry vs. ATP-based viability) to confirm mechanisms .
  • Structural Confirmation: Re-characterize batches via NMR to rule out degradation or isomerization .

Q. What role does the bromine substituent play in reactivity and target binding?

  • Electronic Effects: The bromine atom increases electrophilicity at the acetamide carbonyl, enhancing hydrogen bonding with kinase active sites (e.g., EGFR).
  • Steric Effects: The 2-bromo-4-methylphenyl group restricts rotational freedom, improving selectivity for hydrophobic binding pockets .

Q. How can stability under physiological conditions be methodologically assessed?

  • pH Stability: Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC (e.g., <5% degradation at pH 7.4) .
  • Thermal Stability: Use differential scanning calorimetry (DSC) to determine melting points (>250°C indicates solid-state stability) .

Q. What in silico strategies predict target interactions?

  • Molecular Docking: AutoDock Vina simulations reveal strong binding affinity (−9.2 kcal/mol) for the ATP-binding site of PI3Kα due to pyrazine ring interactions .
  • QSAR Models: Hammett constants (σ+) for the bromine substituent correlate with improved logP (2.8) and bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.